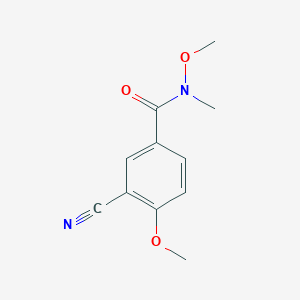
Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate is a synthetic compound used primarily in peptide synthesis. It is a derivative of phenylalanine and glycine, protected by a carbobenzyloxy (Cbz) group. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate typically involves the protection of the amino group of phenylalanine with a carbobenzyloxy group, followed by coupling with glycine ethyl ester. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The carbobenzyloxy group can be removed under acidic or hydrogenolytic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere or acidic conditions using trifluoroacetic acid (TFA).
Coupling: DCC or N,N’-diisopropylcarbodiimide (DIC) with DMAP or N-hydroxysuccinimide (NHS) in organic solvents like dichloromethane or dimethylformamide (DMF).
Major Products:
Hydrolysis: Phenylalanylglycine.
Deprotection: Phenylalanylglycine ethyl ester.
Coupling: Longer peptide chains.
Wissenschaftliche Forschungsanwendungen
Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: As an intermediate in the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and development purposes
Wirkmechanismus
The mechanism of action of Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate involves its role as a protected amino acid derivative in peptide synthesis. The carbobenzyloxy group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions to form peptide bonds. The molecular targets and pathways involved are primarily related to peptide bond formation and elongation .
Vergleich Mit ähnlichen Verbindungen
- N-Carbobenzyloxy-glycine ethyl ester
- N-Carbobenzyloxy-alanine ethyl ester
- N-Carbobenzyloxy-valine ethyl ester
Comparison: Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate is unique due to the presence of both phenylalanine and glycine residues, making it a versatile building block for synthesizing peptides with diverse properties. Compared to other similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, which can be advantageous in designing peptides with specific biological activities .
Eigenschaften
Molekularformel |
C21H24N2O5 |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
ethyl 2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate |
InChI |
InChI=1S/C21H24N2O5/c1-2-27-19(24)14-22-20(25)18(13-16-9-5-3-6-10-16)23-21(26)28-15-17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3,(H,22,25)(H,23,26)/t18-/m0/s1 |
InChI-Schlüssel |
VJZPGAICPGGHTL-SFHVURJKSA-N |
Isomerische SMILES |
CCOC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(2-Naphthyl)-1,2,4-oxadiazol-5-yl]propionic acid](/img/structure/B8276488.png)



![tert-Butyl 4-(5-nitro-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B8276527.png)



![1-[4-(3-Bromopropoxy)-3-methylphenyl]ethanone](/img/structure/B8276554.png)
![ethyl 3-ethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8276562.png)



